Cas no 1383976-60-0 (4-Bromo-2-methyl-2,3-dihydro-1H-indole)
4-Bromo-2-methyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-methylindoline
- 4-bromo-2-methyl-2,3-dihydro-1H-indole
- 1H-Indole, 4-bromo-2,3-dihydro-2-methyl-
- RQOFKQBDCQRSSY-UHFFFAOYSA-N
- 4-Bromo-2-methyl-2,3-dihydro-1H-indole
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- Inchi: 1S/C9H10BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6,11H,5H2,1H3
- InChI Key: RQOFKQBDCQRSSY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1CC(C)N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Topological Polar Surface Area: 12
4-Bromo-2-methyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6804809-0.05g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 0.05g |
$1056.0 | 2023-05-24 | ||
| Enamine | EN300-6804809-0.1g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 0.1g |
$1106.0 | 2023-05-24 | ||
| Enamine | EN300-6804809-0.25g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 0.25g |
$1156.0 | 2023-05-24 | ||
| Enamine | EN300-6804809-0.5g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 0.5g |
$1207.0 | 2023-05-24 | ||
| Enamine | EN300-6804809-1.0g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 1g |
$1256.0 | 2023-05-24 | ||
| Enamine | EN300-6804809-2.5g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 2.5g |
$2464.0 | 2023-05-24 | ||
| Enamine | EN300-6804809-5.0g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 5g |
$3645.0 | 2023-05-24 | ||
| Enamine | EN300-6804809-10.0g |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
1383976-60-0 | 10g |
$5405.0 | 2023-05-24 |
4-Bromo-2-methyl-2,3-dihydro-1H-indole Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-Bromo-2-methyl-2,3-dihydro-1H-indole
4-Bromo-2-methyl-2,3-dihydro-1H-indole (CAS 1383976-60-0): A Versatile Building Block in Modern Organic Synthesis
4-Bromo-2-methyl-2,3-dihydro-1H-indole (CAS 1383976-60-0) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and material science. This brominated indole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drug candidates targeting neurological disorders and inflammation pathways.
The molecular structure of 4-Bromo-2-methyl-2,3-dihydro-1H-indole features a unique combination of a bromine substituent at the 4-position and a methyl group at the 2-position of the dihydroindole scaffold. This specific substitution pattern makes it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently searched topics in organic chemistry forums and academic databases.
Recent studies highlight the growing importance of 4-Bromo-2-methyl indole derivatives in medicinal chemistry. Researchers are particularly interested in its potential applications for developing:
1. Selective serotonin receptor modulators (addressing depression and anxiety disorders)
2. Kinase inhibitors (for cancer research applications)
3. Anti-inflammatory agents (targeting COX-2 and other inflammatory pathways)
The compound's bromine substitution at the 4-position provides an excellent handle for further functionalization through modern transition metal-catalyzed reactions. This characteristic makes CAS 1383976-60-0 a popular choice among synthetic chemists working on structure-activity relationship (SAR) studies, a topic frequently appearing in recent literature and patent applications.
From a synthetic perspective, 4-Bromo-2-methyl-2,3-dihydro-1H-indole offers several advantages:
• High stability under various reaction conditions
• Excellent solubility in common organic solvents
• Predictable reactivity patterns in palladium-catalyzed transformations
• Compatibility with a wide range of protecting group strategies
In material science applications, this brominated indole compound has shown promise as a precursor for organic semiconductors and light-emitting materials. The electronic properties imparted by the bromine atom make it particularly interesting for designing new organic electronic materials, a rapidly growing field that attracts significant research funding worldwide.
The global market for 4-Bromo-2-methyl-2,3-dihydro-1H-indole has seen steady growth, driven by increasing demand from:
- Pharmaceutical research organizations
- Contract research organizations (CROs)
- Academic institutions conducting drug discovery programs
- Specialty chemical manufacturers
Quality control aspects of CAS 1383976-60-0 are frequently discussed in chemical forums, with HPLC purity (>98%) and proper characterization data (NMR, mass spectrometry) being the most common quality indicators requested by researchers. Proper storage conditions (typically 2-8°C under inert atmosphere) are also important considerations for maintaining compound stability.
Recent patent analysis reveals an increasing number of applications mentioning 4-Bromo-2-methyl dihydroindole derivatives, particularly in areas related to:
• Neurodegenerative disease treatments
• Pain management formulations
• Metabolic disorder therapeutics
The compound's versatility is further demonstrated by its use in combinatorial chemistry approaches, where it serves as a valuable scaffold for generating diverse molecular libraries. This application aligns with current trends in drug discovery that emphasize rapid generation of structural diversity for high-throughput screening.
Environmental and safety considerations for handling 4-Bromo-2-methyl-2,3-dihydro-1H-indole follow standard laboratory protocols for brominated organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling, as with all laboratory chemicals.
From a regulatory perspective, CAS 1383976-60-0 is not currently listed on any major controlled substance inventories, making it accessible for legitimate research purposes worldwide. However, researchers should always verify local regulations before ordering or working with this material.
The synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-indole typically involves bromination of the corresponding methyl-dihydroindole precursor, with careful control of reaction conditions to ensure regioselectivity at the 4-position. Process optimization for large-scale production continues to be an active area of research, with several recent publications addressing yield improvement and byproduct minimization.
Analytical characterization of this compound typically includes:
1. 1H and 13C NMR spectroscopy
2. High-resolution mass spectrometry
3. Elemental analysis
4. HPLC purity determination
Looking forward, the demand for 4-Bromo-2-methyl-2,3-dihydro-1H-indole is expected to grow in parallel with increasing research into indole-based therapeutics. The compound's unique structural features and synthetic versatility position it as an important building block in modern organic chemistry, particularly for researchers working at the interface of medicinal chemistry and materials science.
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